molecular formula C17H18N2O2S B5733675 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea

Cat. No.: B5733675
M. Wt: 314.4 g/mol
InChI Key: JOWXEBIOVMVJTB-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-(3,5-dimethylphenyl)thiourea is a thiourea derivative characterized by two distinct aromatic substituents: a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3,5-dimethylphenyl group. The benzodioxole moiety is known for enhancing metabolic stability and bioavailability due to its electron-rich aromatic system, while the 3,5-dimethylphenyl group may contribute to steric effects and lipophilicity, influencing molecular interactions in biological systems .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-5-12(2)7-14(6-11)19-17(22)18-9-13-3-4-15-16(8-13)21-10-20-15/h3-8H,9-10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXEBIOVMVJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives share a common core structure (R¹-NH-CS-NH-R²) but exhibit varied biological and physicochemical properties depending on substituent groups. Below is a detailed comparison with key analogues:

Structural and Electronic Modifications

Crystallographic and Physicochemical Properties

  • Crystal Packing : Meta-substituted aryl groups (e.g., 3,5-dimethylphenyl) in acetamide derivatives (e.g., 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃) form asymmetric units with distinct lattice constants, suggesting similar thioureas may exhibit varied solid-state stability .
  • Solubility : The benzodioxole group likely improves aqueous solubility compared to fully alkylated thioureas (e.g., diafenthiuron, a pesticidal thiourea with isopropyl groups) .

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